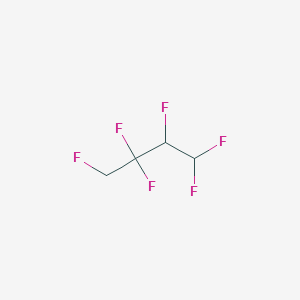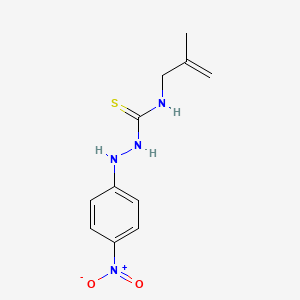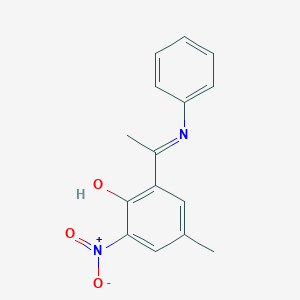
N-Tert-butyl-N-propylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tert-butyl-N-propylprop-2-enamide is a chemical compound known for its unique structure and properties It is an amide derivative with a tert-butyl group and a propyl group attached to the nitrogen atom, and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-N-propylprop-2-enamide typically involves the reaction of tert-butylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N-Tert-butyl-N-propylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: N-alkylated amides.
科学的研究の応用
N-Tert-butyl-N-propylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Tert-butyl-N-propylprop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-Tert-butyl-N-methylprop-2-enamide
- N-Tert-butyl-N-ethylprop-2-enamide
- N-Tert-butyl-N-isopropylprop-2-enamide
Uniqueness
N-Tert-butyl-N-propylprop-2-enamide is unique due to its specific combination of tert-butyl and propyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.
特性
| 116389-86-7 | |
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
N-tert-butyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C10H19NO/c1-6-8-11(9(12)7-2)10(3,4)5/h7H,2,6,8H2,1,3-5H3 |
InChIキー |
OKEXKQIUYJPVNQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(C(=O)C=C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)





acetate](/img/structure/B14310976.png)
